Avapritinib - 1703793-34-3

Avapritinib

Catalog Number: EVT-261044
CAS Number: 1703793-34-3
Molecular Formula: C26H27FN10
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avapritinib (BLU-285) is a potent and highly selective type I tyrosine kinase inhibitor. [] It is a synthetically designed small molecule with a specific focus on targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA). [, ] These receptors are essential in cell signaling pathways, particularly in the growth and proliferation of specific cell types. Avapritinib is widely studied in scientific research, particularly in cancer biology, due to its ability to inhibit the activity of these mutated receptors, which are often implicated in the development and progression of various cancers. [, , , ] Its selective inhibition of mutated forms makes it a valuable tool for researchers investigating targeted therapies for cancer. [, ]

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors (GISTs). [, , , ]

Sunitinib

Compound Description: Sunitinib is another tyrosine kinase inhibitor used in the treatment of GISTs, particularly after imatinib resistance. [, , , ]

Regorafenib

Compound Description: Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including GIST after imatinib and sunitinib failure. [, , , ]

Relevance: Regorafenib is a later-line treatment option for GIST. The VOYAGER trial (NCT03465722) directly compared the efficacy of Avapritinib to regorafenib in patients with advanced GIST. [, , ] While the primary endpoint of progression-free survival was not significantly different between the two treatments, avapritinib demonstrated a higher objective response rate. []

Ripretinib

Compound Description: Ripretinib is a KIT/PDGFRA inhibitor approved for the treatment of advanced GIST after prior treatment with imatinib, sunitinib, and regorafenib. []

Relevance: Both Avapritinib and ripretinib have demonstrated efficacy in the late-line treatment of GIST. [] A study investigating the sequencing of these two drugs in GIST patients found no significant difference in efficacy based on the order of administration. [] This suggests that both drugs could be viable options in later-line settings.

Midostaurin

Compound Description: Midostaurin is a multi-kinase inhibitor, targeting KIT D816V, approved for treating acute myeloid leukemia. [, ]

Decitabine

Compound Description: Decitabine is a hypomethylating agent used to treat various myeloid malignancies. [, ]

Relevance: Decitabine is often used to treat the associated hematologic neoplasms (AHN) in patients with SM-AHN. [, ] As Avapritinib effectively targets the KIT D816V mutation in the mast cell component of SM-AHN, combining avapritinib with decitabine is being investigated for its potential to target both the mast cell and AHN components of the disease. [, ]

Dasatinib

Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other malignancies. [, ]

ML-7

Compound Description: ML-7 is a myosin light chain kinase (MYLK) inhibitor. []

Relevance: Research has shown that MYLK upregulation may contribute to tumor persistence after tyrosine kinase inhibition in PDGFRA D842V-mutant GIST. [] Combining Avapritinib with ML-7 demonstrated improved anti-tumor effects in preclinical models. [] This suggests MYLK inhibition could potentially enhance the efficacy of avapritinib.

Synthesis Analysis

Methods and Technical Details

The synthesis of Avapritinib involves several key steps that utilize various organic chemistry techniques. The most common synthetic routes have been disclosed in patents and scientific literature. The synthesis typically starts with the formation of a pyrazole core, which is then functionalized to create the final compound.

  1. Initial Formation: The synthesis begins by creating a pyrazole ring through methods such as dipolar cycloaddition or cyclocondensation involving hydrazine derivatives.
  2. Functionalization: Subsequent steps involve amino substitution reactions where specific functional groups are introduced to enhance biological activity and selectivity towards the target kinase.
  3. Purification: The final product is purified using techniques like column chromatography to ensure high purity levels suitable for clinical use .

These methods highlight the complexity of synthesizing Avapritinib, emphasizing the need for precise control over reaction conditions to achieve the desired chemical structure.

Molecular Structure Analysis

Structure and Data

Avapritinib has a complex molecular structure characterized by multiple heterocyclic rings. Its chemical formula is C22H23N5OC_{22}H_{23}N_{5}O, and it features a distinctive pyrazole moiety linked to various substituents that enhance its binding affinity for target proteins.

  • Molecular Weight: Approximately 373.45 g/mol
  • Structural Features: The molecule includes a piperazine ring and fluorobenzene moiety, which play crucial roles in its interaction with target kinases.

The three-dimensional conformation of Avapritinib allows it to fit into the active site of the target proteins effectively, facilitating its mechanism of action as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Avapritinib include:

  1. Nucleophilic Aromatic Substitution: This reaction is pivotal for introducing functional groups onto the aromatic rings.
  2. Formation of Pyrazole: Various methods are employed to create the pyrazole nucleus, often involving multiple reactants in a single pot reaction.
  3. Final Coupling Reactions: These reactions link different molecular fragments to form the complete Avapritinib structure.

Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .

Mechanism of Action

Process and Data

Avapritinib acts primarily as a selective inhibitor of mutant forms of the KIT receptor tyrosine kinase, particularly the D816V mutation. This mutation leads to constitutive activation of the KIT signaling pathway, promoting cell proliferation and survival.

  • Binding Affinity: Avapritinib binds to the ATP-binding pocket of KIT in a type 1.5 inhibitor fashion, stabilizing inactive conformations of the receptor.
  • Signal Inhibition: By inhibiting this pathway, Avapritinib effectively reduces tumor growth and induces apoptosis in cancer cells expressing these mutations.

Clinical studies have shown that Avapritinib can reduce mast cell burden significantly in patients with advanced systemic mastocytosis, demonstrating its effectiveness in targeting specific oncogenic mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Avapritinib exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is critical for formulation development.

These properties are essential for understanding how Avapritinib behaves in biological systems and its formulation as a pharmaceutical agent .

Applications

Scientific Uses

Avapritinib's primary application lies in oncology, specifically for treating cancers associated with mutations in the KIT and PDGFRA genes. Its targeted action allows for more effective treatments with potentially fewer side effects compared to traditional chemotherapy.

  • Clinical Trials: Ongoing research continues to explore its efficacy against other malignancies with similar mutations.
  • Research Tool: Avapritinib serves as a valuable tool in research settings for studying receptor tyrosine kinases' roles in cancer biology.

Properties

CAS Number

1703793-34-3

Product Name

Avapritinib

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine

Molecular Formula

C26H27FN10

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1

InChI Key

DWYRIWUZIJHQKQ-SANMLTNESA-N

SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

Solubility

Soluble in DMSO

Synonyms

BLU-285; BLU 285; BLU285, Avapritinib

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.